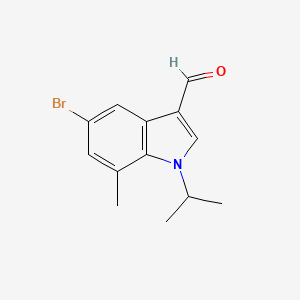
5-bromo-7-methyl-1-(propan-2-yl)-1H-indole-3-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-7-methyl-1-(propan-2-yl)-1H-indole-3-carboxaldehyde is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and an isopropyl group at the 1st position of the indole ring, along with a carboxaldehyde group at the 3rd position.
准备方法
The synthesis of 5-bromo-7-methyl-1-(propan-2-yl)-1H-indole-3-carboxaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 7-methyl-1-(propan-2-yl)-1H-indole-3-carboxaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process.
化学反应分析
5-bromo-7-methyl-1-(propan-2-yl)-1H-indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-bromo-7-methyl-1-(propan-2-yl)-1H-indole-3-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of indole-based biological pathways and interactions. It may serve as a probe to investigate the role of indole derivatives in biological systems.
Medicine: Indole derivatives have shown potential in drug discovery and development. This compound may be explored for its pharmacological properties and potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for various industrial applications.
作用机制
The mechanism of action of 5-bromo-7-methyl-1-(propan-2-yl)-1H-indole-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The indole ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function.
相似化合物的比较
5-bromo-7-methyl-1-(propan-2-yl)-1H-indole-3-carboxaldehyde can be compared with other indole derivatives such as:
5-bromo-1H-indole-3-carboxaldehyde: Lacks the methyl and isopropyl groups, which may affect its reactivity and biological activity.
7-methyl-1H-indole-3-carboxaldehyde: Lacks the bromine and isopropyl groups, which may influence its chemical properties and applications.
1-(propan-2-yl)-1H-indole-3-carboxaldehyde:
The unique combination of substituents in this compound makes it distinct from these similar compounds, potentially offering different reactivity and applications.
属性
CAS 编号 |
1350762-50-3 |
|---|---|
分子式 |
C13H14BrNO |
分子量 |
280.16 g/mol |
IUPAC 名称 |
5-bromo-7-methyl-1-propan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H14BrNO/c1-8(2)15-6-10(7-16)12-5-11(14)4-9(3)13(12)15/h4-8H,1-3H3 |
InChI 键 |
JHFVXLUWKGUCGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1N(C=C2C=O)C(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13873146.png)
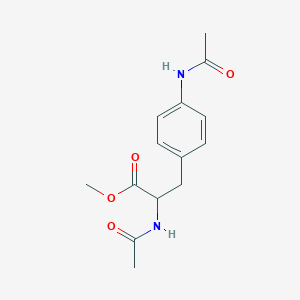


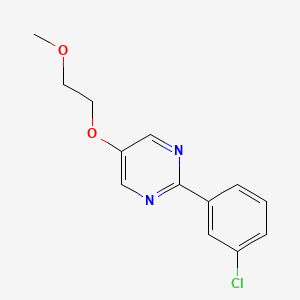
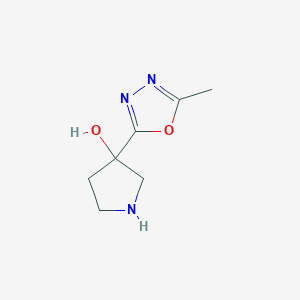


![3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one](/img/structure/B13873204.png)
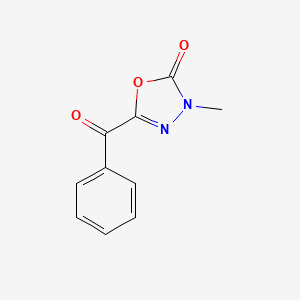
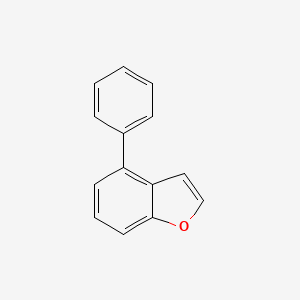
![Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13873229.png)

![4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13873232.png)
